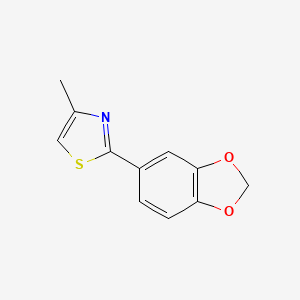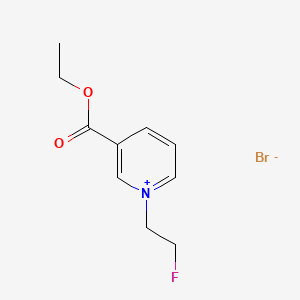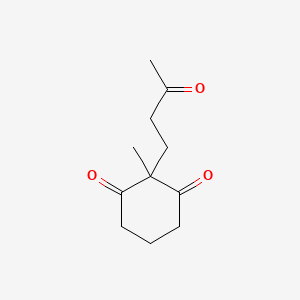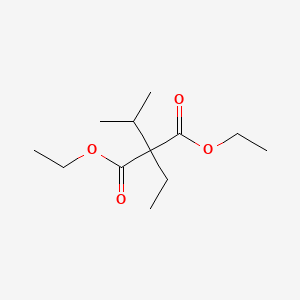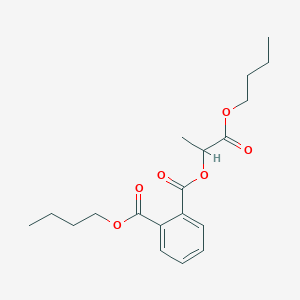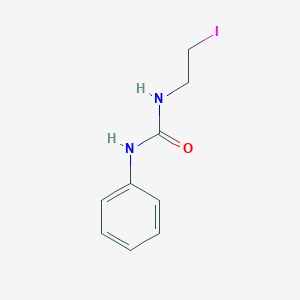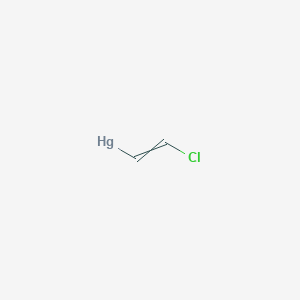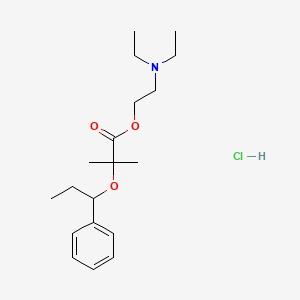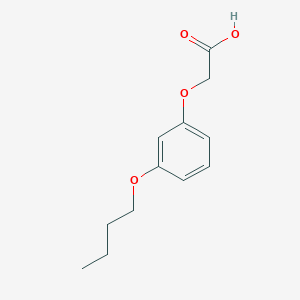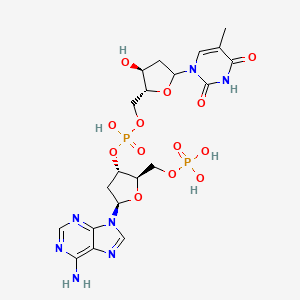
Thymidylyl-deoxyadenylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidylyl-deoxyadenylic acid is a double-stranded alternating copolymer composed of thymidylyl and deoxyadenylic acid units. It is commonly used as a model for studying DNA structure dynamics and drug interactions . This compound is significant in the field of molecular biology and biochemistry due to its role in DNA research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thymidylyl-deoxyadenylic acid can be synthesized through the polymerization of thymidylyl and deoxyadenylic acid monomers. The process involves the formation of phosphodiester bonds between the nucleotides under controlled conditions. The reaction typically requires the presence of a catalyst and a suitable solvent to facilitate the polymerization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers. These machines can precisely control the addition of nucleotides, ensuring high purity and yield of the final product. The synthesized polymer is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Thymidylyl-deoxyadenylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of phosphodiester bonds in the presence of water, often catalyzed by acids or enzymes.
Oxidation: Oxidative reactions can occur under the influence of oxidizing agents such as hydrogen peroxide.
Major Products: The major products formed from these reactions include mononucleotides and other smaller nucleotide fragments, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Thymidylyl-deoxyadenylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of DNA.
Biology: In molecular biology, it serves as a tool for understanding DNA replication, transcription, and repair mechanisms.
Medicine: Researchers use this compound to investigate the interactions between DNA and various drugs, aiding in the development of new therapeutic agents.
Industry: It is employed in the production of synthetic DNA sequences for various industrial applications, including biotechnology and pharmaceuticals
Wirkmechanismus
The mechanism of action of thymidylyl-deoxyadenylic acid involves its interaction with DNA-binding proteins and enzymes. It can mimic natural DNA sequences, allowing researchers to study the binding affinity and specificity of these proteins. The molecular targets include DNA polymerases, helicases, and other enzymes involved in DNA metabolism. The pathways involved in these interactions are crucial for understanding the fundamental processes of DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
- Poly(deoxyadenylic-thymidylic) acid
- Poly(dA-dT)
- Poly(dA:dT)
Comparison: Thymidylyl-deoxyadenylic acid is unique due to its specific sequence and structure, which allows it to serve as an accurate model for studying DNA dynamics. Compared to other similar compounds, it offers a more precise representation of natural DNA sequences, making it invaluable for research purposes .
Eigenschaften
CAS-Nummer |
2147-15-1 |
|---|---|
Molekularformel |
C20H27N7O13P2 |
Molekulargewicht |
635.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H27N7O13P2/c1-9-4-26(20(30)25-19(9)29)14-2-10(28)12(38-14)5-37-42(34,35)40-11-3-15(39-13(11)6-36-41(31,32)33)27-8-24-16-17(21)22-7-23-18(16)27/h4,7-8,10-15,28H,2-3,5-6H2,1H3,(H,34,35)(H2,21,22,23)(H,25,29,30)(H2,31,32,33)/t10-,11-,12+,13+,14?,15+/m0/s1 |
InChI-Schlüssel |
YRITVODHCMDVSY-VEGPOJNRSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)C2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


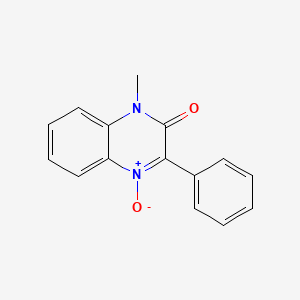
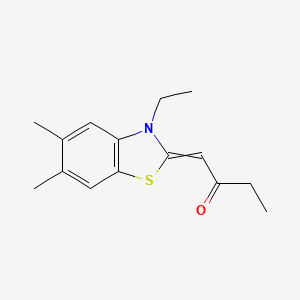
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
